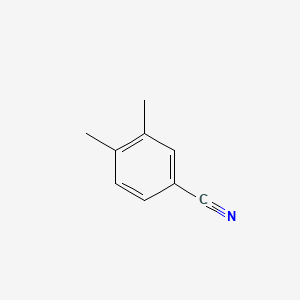

3,4-Dimethylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWISXYQFTOYGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177426 | |

| Record name | Benzonitrile, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22884-95-3 | |

| Record name | 3,4-Dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22884-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZONITRILE, 3,4-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9478C1670I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylbenzonitrile for Advanced Research and Development

Abstract

This comprehensive technical guide provides an in-depth analysis of the principal synthetic routes to 3,4-dimethylbenzonitrile, a pivotal intermediate in the pharmaceutical and agrochemical industries. This document is intended for an audience of researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of protocols to offer a comparative study of the prevailing synthetic strategies, including the Sandmeyer reaction, modern palladium-catalyzed cyanations of aryl halides, the classical Rosenmund-von Braun reaction, and methods involving the dehydration of aldoximes and amides. Each methodology is critically evaluated for its efficiency, scalability, safety, and substrate scope. The guide features detailed, step-by-step experimental protocols, mechanistic insights, and quantitative data to facilitate informed decisions in a laboratory and process development setting. Furthermore, this document emphasizes the paramount importance of safety in handling cyanide-containing reagents and outlines best practices for risk mitigation.

Introduction: The Significance of this compound

This compound, a disubstituted aromatic nitrile, is a crucial building block in the synthesis of a variety of more complex molecules. Its structural motif is found in numerous biologically active compounds, making it a valuable precursor in the development of pharmaceuticals and agrochemicals. The nitrile functional group is particularly versatile, serving as a precursor to amines, carboxylic acids, amides, and various heterocyclic systems.[1] The strategic placement of the two methyl groups on the benzene ring influences the electronic and steric properties of the molecule, allowing for regioselective transformations at other positions. This guide will explore the most scientifically sound and practically viable methods for the synthesis of this important compound.

Synthesis via Diazotization and Cyanation: The Sandmeyer Reaction

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a classic and reliable method for the conversion of a primary aromatic amine into a variety of functional groups, including the cyano group, via a diazonium salt intermediate.[2][3] This transformation is particularly useful for introducing a nitrile group in a position that might be difficult to access through other means.

Mechanistic Rationale

The Sandmeyer reaction proceeds through a free radical mechanism.[4] The key steps are:

-

Diazotization: The starting material, 3,4-dimethylaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the next step.[5]

-

Single Electron Transfer (SET): The diazonium salt is then introduced to a solution of a copper(I) cyanide. A single electron is transferred from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[2]

-

Cyano Group Transfer: The aryl radical then abstracts a cyano group from the resulting copper(II) species to form the final product, this compound, and regenerate the copper(I) catalyst.[2]

Caption: Mechanism of the Sandmeyer Cyanation Reaction.

Experimental Protocol: Sandmeyer Cyanation of 3,4-Dimethylaniline

Safety Precaution: This procedure involves the formation of a potentially explosive diazonium salt and the use of highly toxic cyanide salts. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, safety goggles, and heavy-duty nitrile gloves) must be worn.[6][7] An emergency cyanide exposure kit should be readily available.

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,4-dimethylaniline (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not rise above 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Cyanation:

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (1.2 eq) in water.

-

Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any residual acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Synthesis via Cross-Coupling: Cyanation of Aryl Halides

The direct cyanation of aryl halides is a powerful and widely used method for the synthesis of benzonitriles. This approach benefits from the ready availability of a wide range of aryl halide starting materials. Two primary methodologies are employed: the classical copper-mediated Rosenmund-von Braun reaction and modern palladium-catalyzed cross-coupling reactions.

The Rosenmund-von Braun Reaction

This reaction involves the treatment of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures.[8] While effective, the classical conditions are often harsh, requiring high temperatures (150-250 °C) and polar, high-boiling solvents like DMF or pyridine, which can limit its applicability with sensitive substrates.[9][10]

3.1.1. Mechanistic Considerations

The mechanism is believed to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate a Cu(I) species.

3.1.2. Experimental Protocol: Rosenmund-von Braun Reaction of 4-Bromo-1,2-dimethylbenzene

Safety Precaution: This reaction uses a high concentration of a toxic cyanide salt at elevated temperatures. Extreme caution is necessary. Perform the reaction in a well-ventilated fume hood and wear appropriate PPE.[11][12]

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-1,2-dimethylbenzene (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).

-

Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 150-200 °C) and maintain for several hours (monitoring by TLC or GC is recommended).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

-

Wash the organic layer sequentially with water, dilute hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions represent a more modern and often milder alternative to the Rosenmund-von Braun reaction.[13] These methods typically employ a palladium catalyst, a phosphine ligand, and a cyanide source. A key advantage is the ability to perform these reactions under less harsh conditions and with a broader substrate scope.[14]

3.2.1. Mechanistic Overview

The catalytic cycle for palladium-catalyzed cyanation generally involves:

-

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (e.g., 4-bromo-1,2-dimethylbenzene) to form a Pd(II) intermediate.

-

Transmetalation (or Cyanide Exchange): The halide on the Pd(II) complex is exchanged for a cyano group from the cyanide source.

-

Reductive Elimination: The aryl group and the cyano group are eliminated from the palladium center, forming the desired this compound and regenerating the Pd(0) catalyst.[15]

A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide ion to poison the catalyst.[16] To mitigate this, various cyanide sources have been developed, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being popular choices due to their lower toxicity and controlled release of cyanide ions.[14][16]

Caption: Catalytic Cycle for Palladium-Catalyzed Cyanation.

3.2.2. Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromo-1,2-dimethylbenzene

Safety Precaution: While zinc cyanide is less acutely toxic than alkali metal cyanides, it is still a hazardous substance and should be handled with care in a fume hood.[17]

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 4-bromo-1,2-dimethylbenzene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a phosphine ligand such as dppf (2-10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent, such as N,N-dimethylacetamide (DMAc) or DMF.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (often 2-24 hours), monitoring the reaction progress by TLC or GC.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with aqueous ammonia to quench any remaining zinc salts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product via column chromatography on silica gel or vacuum distillation.

-

Synthesis from Carbonyl Compounds: Dehydration of 3,4-Dimethylbenzaldoxime

An alternative route to this compound involves the dehydration of the corresponding aldoxime, which is readily prepared from 3,4-dimethylbenzaldehyde. This two-step, one-pot procedure can be advantageous as it avoids the use of highly toxic cyanide salts in the final step.[18]

Mechanistic Pathway

-

Oxime Formation: 3,4-Dimethylbenzaldehyde reacts with hydroxylamine (usually as hydroxylamine hydrochloride) to form 3,4-dimethylbenzaldoxime.

-

Dehydration: The aldoxime is then treated with a dehydrating agent. A common mechanism involves the activation of the oxime hydroxyl group, making it a better leaving group. Subsequent elimination of water, often facilitated by a base, leads to the formation of the nitrile.[19] Various dehydrating agents can be employed, including acetic anhydride, thionyl chloride, or phosphorus pentoxide.[20][21]

Experimental Protocol: One-Pot Synthesis from 3,4-Dimethylbenzaldehyde

-

Oxime Formation:

-

In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine.

-

Add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or pyridine) to neutralize the HCl generated.

-

Stir the mixture at room temperature or with gentle heating until the formation of the oxime is complete (monitor by TLC).

-

-

Dehydration:

-

To the reaction mixture containing the aldoxime, add a dehydrating agent such as acetic anhydride.

-

Heat the mixture to reflux for 1-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it into cold water or onto ice.

-

If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent.

-

Wash the organic extract with water and a saturated sodium bicarbonate solution to remove acetic acid.

-

Dry the organic layer, remove the solvent, and purify the crude nitrile by distillation or recrystallization.

-

Other Synthetic Approaches

Ammoxidation of o-Xylene

For large-scale industrial production, ammoxidation is a highly efficient process. This reaction involves the vapor-phase reaction of o-xylene with ammonia and oxygen (or air) over a metal oxide catalyst at high temperatures (350-500 °C).[22][23] While this method is very effective for bulk synthesis, it requires specialized equipment and is generally not suitable for a standard laboratory setting. The reaction can lead to a mixture of products, including o-tolunitrile and phthalonitrile, in addition to the desired this compound.[24]

Dehydration of 3,4-Dimethylbenzamide

The dehydration of a primary amide, in this case, 3,4-dimethylbenzamide, is another viable route to the corresponding nitrile.[20] This can be achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂). The reaction conditions are often harsh, but it provides a cyanide-free pathway if the starting amide is readily available.

Comparative Analysis of Synthesis Protocols

| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages | Yield Range |

| Sandmeyer Reaction | 3,4-Dimethylaniline | NaNO₂, HCl, CuCN | 0-60 °C | Reliable, well-established, good for specific substitution patterns.[5] | Use of highly toxic cyanides, potentially explosive diazonium intermediate.[4] | 60-85% |

| Rosenmund-von Braun | 4-Bromo-1,2-dimethylbenzene | CuCN | 150-200 °C, DMF/Pyridine | Simple reagents, effective for aryl bromides/iodides.[9] | Harsh conditions, stoichiometric copper, difficult workup.[10] | 50-80% |

| Pd-Catalyzed Cyanation | 4-Bromo-1,2-dimethylbenzene | Pd catalyst, ligand, Zn(CN)₂ | 80-120 °C, DMAc/DMF | Milder conditions, broad substrate scope, high yields.[3][25] | Expensive catalyst/ligands, catalyst poisoning by cyanide.[16] | 70-95% |

| Aldoxime Dehydration | 3,4-Dimethylbenzaldehyde | NH₂OH·HCl, dehydrating agent | Room temp to reflux | Avoids direct use of cyanide salts in the final step, milder conditions.[26] | Two-step process, may require purification of intermediate oxime. | 75-90% |

| Ammoxidation | o-Xylene | NH₃, O₂, catalyst | 350-500 °C | Economical for large scale, uses inexpensive starting materials.[22] | Requires specialized equipment, not for lab scale, potential for side products.[24] | High (Industrial) |

| Amide Dehydration | 3,4-Dimethylbenzamide | P₂O₅, POCl₃, or SOCl₂ | High temperatures/reflux | Cyanide-free route.[20] | Harsh dehydrating agents, starting amide may not be readily available. | 60-90% |

Conclusion and Future Perspectives

The synthesis of this compound can be accomplished through several effective routes, each with its own set of advantages and challenges. For laboratory-scale synthesis, palladium-catalyzed cyanation of 4-bromo-1,2-dimethylbenzene offers a modern, high-yielding, and versatile approach with a broad tolerance for functional groups. The dehydration of 3,4-dimethylbenzaldoxime is an excellent alternative that circumvents the use of highly toxic metal cyanides in the final step. The Sandmeyer reaction remains a robust and valuable tool, particularly when starting from 3,4-dimethylaniline. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, the equipment available, and the safety infrastructure in place. Future research in this area will likely focus on developing even milder and more environmentally benign catalytic systems, potentially utilizing earth-abundant metals or biocatalytic methods like aldoxime dehydratases, to further enhance the safety and sustainability of this compound synthesis.[26][27]

References

-

Aldoxime dehydratase - M-CSA. (n.d.). Retrieved from [Link]

- Bandgar, B. P., & Pandit, S. S. (2003). A Simple Synthesis of Nitriles from Aldoximes. Tetrahedron Letters, 44(11), 2331-2333.

- Bose, D. S., & Goud, P. R. (2002). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

- Beller, M., & Zapf, A. (2004). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.

-

Division of Research Safety - University of Illinois. (2014, March 24). Cyanides. Retrieved from [Link]

-

EHS - Louisiana State University Health Sciences Center Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

- Gallagher, T. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(11), 4767-4796.

- Grushin, V. V. (2002). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Chemical Reviews, 102(8), 2891-2920.

- Gallou, F., & Lipshutz, B. H. (2010). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (11), 2297-2304.

-

GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. Retrieved from [Link]

-

University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

-

Columbia University. (2013, March 1). Cyanide Safe Use Guidelines. Retrieved from [Link]

- Tamami, B., & Kiasat, A. R. (2000). Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent.

-

Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

- Brady, S., et al. (2024). Aldoxime dehydratases: production, immobilization, and use in multistep processes. Applied Microbiology and Biotechnology, 108(1), 1-20.

- Google Patents. (n.d.). US3959337A - Ammoxidation process.

- Gotor-Fernández, V., & Lavandera, I. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Molecules, 26(15), 4466.

- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.

- Anbarasan, P., & Schmalz, H. G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Organic & Biomolecular Chemistry, 18(36), 7071-7086.

- Sundermeier, M., et al. (2003). A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate.

- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.

- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15306-15309.

- Nagaki, A., et al. (2005). Preparation of Phthalimide and Kinetics of Vapour Phase Ammoxidation of o-Xylene on V-Sb-Bi-Cr/g-Al2O3 Oxide Catalyst-III. Journal of the Japan Petroleum Institute, 48(6), 339-345.

-

Organic Chemistry Portal. (n.d.). Pd Catalyzed Cyanation. Retrieved from [Link]

- Reddy, K. L., & Sharpless, K. B. (2018). Dehydration of oxime to nitriles. Tetrahedron Letters, 59(31), 3021-3024.

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammoxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

- Nagaki, A., et al. (2005). Ammoxidation of o-xylene on V-Sb-Bi-Cr/γ-Al2O3-oxide catalyst.

-

The Royal Society of Chemistry. (n.d.). A Vinylic Rosenmund-von Braun Reaction: Practical Synthesis of Acrylonitriles. Retrieved from [Link]

- Sharghi, H., & Sarvari, M. H. (2003). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Journal of Chemical Research, 2003(1), 24-25.

- Google Patents. (n.d.). CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles.

- Google Patents. (n.d.). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.

- Wu, J., & Zhang, J. (2006). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2006(19), 3295-3297.

-

SciSpace. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... Retrieved from [Link]

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 6. - Division of Research Safety | Illinois [drs.illinois.edu]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 12. research.columbia.edu [research.columbia.edu]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

- 19. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 22. Ammoxidation - Wikipedia [en.wikipedia.org]

- 23. US3959337A - Ammoxidation process - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 26. mdpi.com [mdpi.com]

- 27. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dimethylbenzonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,4-Dimethylbenzonitrile in Synthetic Chemistry

This compound, a seemingly unassuming aromatic nitrile, holds a significant position in the toolbox of synthetic organic chemists, particularly those engaged in the intricate process of drug discovery and development. Its unique structural features—a benzene ring substituted with two adjacent methyl groups and a reactive nitrile moiety—make it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, delving into its core chemical properties, established synthetic routes, and its emerging role as a key intermediate in the synthesis of novel therapeutic agents. By understanding the fundamental chemistry of this compound, researchers can unlock its full potential in the rational design and efficient production of next-generation pharmaceuticals.

I. Core Chemical Identity and Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its fundamental identifiers and key physicochemical properties are summarized below, providing a foundational dataset for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [NIST] |

| Synonyms | 4-Cyano-1,2-dimethylbenzene, 3,4-Xylyl cyanide | [NIST] |

| CAS Number | 22884-95-3 | [1] |

| Molecular Formula | C₉H₉N | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | Off-white to yellow solid | [ChemicalBook] |

| Melting Point | 67 °C | [ChemicalBook] |

| Boiling Point | 118-122 °C at 15 Torr | [ChemicalBook] |

| Solubility | While specific quantitative data is not readily available, it is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO) based on the "like dissolves like" principle. Its polarity suggests limited solubility in water. | [2] |

| Density (Predicted) | 0.99 ± 0.1 g/cm³ | [3] |

II. Elucidating the Molecular Structure: A Spectroscopic Perspective

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. The two methyl groups will appear as distinct singlets in the aliphatic region, likely between δ 2.2 and 2.5 ppm. The aromatic region will display a characteristic pattern for a 1,2,4-trisubstituted benzene ring. One would anticipate a singlet for the proton at position 2, a doublet for the proton at position 5, and a doublet for the proton at position 6, with coupling constants typical for ortho-coupling (around 8 Hz).

-

¹³C NMR: The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton. One would expect to see nine distinct signals: two in the aliphatic region for the methyl carbons (around 19-21 ppm), one for the nitrile carbon (typically in the range of 118-125 ppm), and six signals for the aromatic carbons, including the two quaternary carbons to which the methyl and nitrile groups are attached. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the nitrile group (C≡N stretch), which is expected to appear in the range of 2220-2240 cm⁻¹. Other key absorptions will include C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the methyl groups (just below 3000 cm⁻¹), as well as C=C stretching vibrations of the aromatic ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound will exhibit a prominent molecular ion peak (M⁺) at m/z 131. The fragmentation pattern is expected to involve the loss of a hydrogen atom to give a stable benzylic-type cation (m/z 130) and the loss of a methyl group (m/z 116). Further fragmentation of the aromatic ring can also be anticipated.

III. Strategic Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two of the most reliable and widely employed methods are the Sandmeyer reaction starting from 3,4-dimethylaniline and the dehydration of the corresponding aldoxime derived from 3,4-dimethylbenzaldehyde.

A. The Sandmeyer Reaction: A Classic Approach to Aryl Nitriles

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[4]

Reaction Scheme:

Caption: The Sandmeyer reaction for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a general Sandmeyer reaction protocol): [5]

Step 1: Diazotization of 3,4-Dimethylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,4-dimethylaniline (1 equivalent).

-

Add a solution of concentrated hydrochloric acid (3 equivalents) in water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride suspension, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Cyanation of the Diazonium Salt

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.

-

Cool this solution in an ice bath.

-

Slowly and cautiously add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature. The product will often separate as an oil or solid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure compound.

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are notoriously unstable and can decompose, particularly at higher temperatures. Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the diazonium intermediate and the formation of unwanted phenolic byproducts.[5]

-

Use of Copper(I) Cyanide: Copper(I) salts are essential catalysts in the Sandmeyer reaction. The copper(I) facilitates the single-electron transfer mechanism that initiates the conversion of the diazonium salt to the aryl radical, which then reacts with the cyanide ion.[4]

B. Dehydration of 3,4-Dimethylbenzaldehyde Oxime

An alternative and often high-yielding method for the synthesis of nitriles is the dehydration of aldoximes. This two-step process begins with the formation of the oxime from the corresponding aldehyde, followed by dehydration using a variety of reagents.[6]

Reaction Scheme:

Caption: Synthesis of this compound via oxime formation and dehydration.

Detailed Experimental Protocol (Adapted from a general procedure for nitrile synthesis from aldehydes): [6]

Step 1: Formation of 3,4-Dimethylbenzaldehyde Oxime

-

Dissolve 3,4-dimethylbenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or aqueous dimethylformamide (DMF).

-

Add hydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution.

-

Add a base, such as sodium hydroxide or pyridine, to neutralize the hydrochloride and liberate free hydroxylamine.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the oxime can often be isolated by precipitation upon addition of water, followed by filtration.

Step 2: Dehydration of the Oxime

-

The isolated 3,4-dimethylbenzaldehyde oxime (1 equivalent) is dissolved in a suitable solvent (e.g., pyridine, DMF, or a non-polar solvent depending on the dehydrating agent).

-

Add a dehydrating agent such as acetic anhydride, thionyl chloride, phosphorus pentoxide, or a milder catalyst like ferrous sulfate.[6]

-

The reaction mixture is typically heated to reflux for several hours until the dehydration is complete (monitored by TLC or GC).

-

After cooling, the reaction mixture is worked up according to the nature of the dehydrating agent. This may involve quenching with water or a basic solution.

-

The product is extracted into an organic solvent, washed, dried, and the solvent is evaporated.

-

The crude this compound is then purified by recrystallization or column chromatography.

Rationale for Reagent Selection:

-

Choice of Dehydrating Agent: The selection of the dehydrating agent is crucial and can influence the reaction conditions and yield. Acetic anhydride is a common and effective choice. More reactive agents like thionyl chloride or phosphorus pentoxide may require more stringent control of reaction conditions. The use of catalytic ferrous sulfate in DMF offers a milder and more environmentally friendly alternative.[6]

IV. Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the nitrile group, which is a versatile functional handle for a wide array of chemical transformations. The electron-donating nature of the two methyl groups on the aromatic ring has a modest influence on the reactivity of the nitrile group, slightly decreasing its electrophilicity compared to unsubstituted benzonitrile.[7]

Key Transformations of the Nitrile Group:

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (3,4-dimethylbenzoic acid) under either acidic or basic conditions. This reaction typically proceeds through an intermediate amide.[8]

-

Reduction: The nitrile can be reduced to a primary amine (3,4-dimethylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[8]

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone.[8]

Caption: Key chemical transformations of the nitrile group in this compound.

V. Applications in Drug Discovery and Development

The true value of this compound in the pharmaceutical industry lies in its role as a key building block for the synthesis of more complex and biologically active molecules. While specific examples directly citing this compound can be proprietary, its structural motif is found in various classes of therapeutic agents. Nitrile-containing compounds are prevalent in medicinal chemistry, with the nitrile group often serving as a key pharmacophore or a precursor to other essential functional groups.

For instance, substituted benzonitriles are integral components of various enzyme inhibitors, receptor antagonists, and other drug candidates. The 3,4-dimethyl substitution pattern can provide a specific steric and electronic profile that enhances binding affinity and selectivity for a biological target. A closely related analogue, 3,5-dimethyl-4-hydroxybenzonitrile, is a known intermediate in the synthesis of the HIV replication inhibitor Etravirine, highlighting the importance of dimethylbenzonitrile scaffolds in antiviral drug discovery.

The chemical transformations of the nitrile group, as discussed previously, allow for the introduction of amine and carboxylic acid functionalities, which are ubiquitous in drug molecules and crucial for establishing interactions with biological targets.

VI. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, immediately flush the affected area with plenty of water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

VII. Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of chemical properties and synthetic accessibility. Its strategic importance in organic synthesis, particularly in the context of drug discovery, is underscored by the reactivity of its nitrile group and the specific substitution pattern on the aromatic ring. This guide has provided a comprehensive technical overview, from its fundamental characteristics and spectroscopic signature to detailed synthetic protocols and an exploration of its potential applications. For researchers and scientists in the pharmaceutical and chemical industries, a thorough understanding of this compound is key to leveraging its potential in the creation of novel and impactful molecules.

References

-

NIST. Benzonitrile, 3,4-dimethyl-. NIST Chemistry WebBook. [Link]

- Sharghi, H., & Sarvari, M. H. (2002).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Chemsrc. This compound CAS 22884-95-3. [Link]

-

PubChemLite. This compound (C9H9N). [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

-

Fleming, S. A. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3,5-Dimethyl-4-hydroxybenzonitrile: A Key Building Block for Antiviral API Synthesis. [Link]

Sources

- 1. This compound | CAS#:22884-95-3 | Chemsrc [chemsrc.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. orgchemres.org [orgchemres.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3,4-Dimethoxy-2,6-dimethylbenzonitrile | C11H13NO2 | CID 117282321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Spectroscopic Characterization of 3,4-Dimethylbenzonitrile: An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of organic molecules is paramount.[1] Among the vast array of organic compounds, substituted benzonitriles represent a critical class of intermediates and pharmacophores.[2] This guide provides a comprehensive technical overview of the spectroscopic characterization of 3,4-Dimethylbenzonitrile, a key aromatic nitrile. The strategic placement of the methyl and nitrile functionalities on the benzene ring imparts distinct physicochemical properties, making its unambiguous identification essential for researchers, scientists, and professionals in drug development.

This document deviates from a rigid template, instead offering a narrative built on the foundational pillars of spectroscopic analysis: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for achieving accurate and reproducible results.

Molecular Identity and Physicochemical Properties

Before delving into the spectroscopic details, it is essential to establish the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉N | NIST WebBook[3] |

| Molecular Weight | 131.17 g/mol | NIST WebBook[3] |

| CAS Registry Number | 22884-95-3 | NIST WebBook[3] |

| Appearance | Off-white to yellow solid |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. For aromatic nitriles, the most characteristic vibration is the stretching of the carbon-nitrogen triple bond (C≡N).[1]

Experimental Protocol: Thin Solid Film Method

Given that this compound is a solid at room temperature, the thin solid film method is a straightforward and effective sample preparation technique.[4]

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a minimal amount (typically 0.5-1 mL) of a volatile solvent such as dichloromethane or acetone.

-

Film Deposition: Using a pipette, carefully deposit a few drops of the solution onto the surface of a clean, dry infrared-transparent salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample will remain on the plate. The quality of the film is crucial for obtaining a good spectrum; a film that is too thick will result in saturated absorption bands, while a film that is too thin will produce a weak signal.[4]

-

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. A typical acquisition involves scanning the mid-infrared range (4000-400 cm⁻¹) for 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty salt plate should be acquired and automatically subtracted from the sample spectrum.

Spectral Interpretation

The infrared spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (from methyl groups) |

| ~2225 | Strong, Sharp | C≡N stretch (Nitrile) |

| ~1600, ~1500, ~1450 | Medium-Weak | Aromatic C=C ring stretches |

| ~1460, ~1380 | Medium | C-H bending (from methyl groups) |

| ~880-800 | Strong | C-H out-of-plane bending (indicative of 1,2,4-trisubstitution) |

The presence of a strong, sharp absorption band around 2225 cm⁻¹ is the most definitive evidence for the nitrile functional group. The conjugation of the nitrile with the aromatic ring typically lowers the stretching frequency compared to aliphatic nitriles.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm in the ¹H NMR spectrum.[5][6]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers often use the residual solvent peak for referencing.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound will provide information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | H-5 |

| ~7.3 | s | 1H | H-2 |

| ~7.2 | d | 1H | H-6 |

| ~2.3 | s | 3H | CH₃ at C-4 |

| ~2.2 | s | 3H | CH₃ at C-3 |

The aromatic region will show three distinct signals corresponding to the three protons on the benzene ring. The splitting patterns (singlet and doublets) arise from the coupling between adjacent protons. The two methyl groups will appear as singlets in the aliphatic region, with slightly different chemical shifts due to their different positions on the ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-4 |

| ~138 | C-3 |

| ~134 | C-5 |

| ~132 | C-6 |

| ~130 | C-2 |

| ~119 | C≡N |

| ~112 | C-1 |

| ~20 | CH₃ at C-4 |

| ~19 | CH₃ at C-3 |

The nitrile carbon is characteristically found in the 110-125 ppm range. The quaternary carbons (C-1, C-3, and C-4) will generally have lower intensities compared to the protonated carbons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, valuable structural information. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules like this compound.[7]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).[7]

-

Fragmentation: The high energy of the ionization process causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, charged ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will provide the molecular weight and clues to its structure through characteristic fragmentation pathways.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 131 | 100 | [M]⁺• (Molecular Ion) |

| 130 | ~80 | [M-H]⁺ |

| 116 | ~60 | [M-CH₃]⁺ |

| 103 | ~30 | [M-H-HCN]⁺ or [M-C₂H₄]⁺ |

| 91 | ~20 | [C₇H₇]⁺ (Tropylium ion) |

The molecular ion peak at m/z 131 confirms the molecular weight of the compound. A prominent peak at m/z 130 is likely due to the loss of a hydrogen atom. The loss of a methyl group (15 amu) to give a fragment at m/z 116 is also a characteristic fragmentation for methylated aromatic compounds.

Visualizing Spectroscopic Relationships

To better illustrate the connections between the molecular structure and the spectroscopic data, the following diagrams are provided.

Caption: Molecular Structure of this compound.

Caption: Spectroscopic Analysis Workflow.

Conclusion

The comprehensive spectroscopic characterization of this compound through IR, NMR, and MS provides a self-validating system for its unambiguous identification. Each technique offers a unique and complementary piece of structural information, from the confirmation of functional groups by IR, to the detailed mapping of the carbon-hydrogen framework by NMR, and the determination of molecular weight and fragmentation patterns by MS. This in-depth guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and utilize this important chemical intermediate in their drug discovery and development endeavors.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

- Mikaia, A. I., et al. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Applied Physics, 52(2), 021501.

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Reich, H. J. (n.d.). 1H and 13C NMR Spectroscopy. Organic Chemistry Data. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Electron ionization. In Wikipedia. Retrieved from [Link]

-

MDPI. (2023). Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[1][4][8][9]tetrazine-3-one Derivatives with c-Myc G4-DNA. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis procedure and 1H NMR (CDCl3) and 13C NMR (CDCl3). Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. PubMed Central. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

ACS Publications. (2024, January 7). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Electron ionization. In Wikipedia. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis procedure and 1H NMR (CDCl3) and 13C NMR (CDCl3). Retrieved from [Link]

-

LibreTexts. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

-

YouTube. (2013, January 10). FTIR Spectroscopy (Solid Sample Analysis). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (2024, January 9). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4-Dimethylbenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4-Dimethylbenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4-Dimethylbenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4-Dimethylbenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4-Dimethylbenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. PubMed Central. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzonitrile, 3,4-dimethyl- [webbook.nist.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.latech.edu [chem.latech.edu]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Vibrational Spectroscopy of 3,4-Dimethylbenzonitrile: An FTIR and Raman Analysis

This technical guide provides a comprehensive exploration of the vibrational properties of 3,4-Dimethylbenzonitrile, a key aromatic nitrile derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synergistic application of Fourier-Transform Infrared (FTIR) and Raman spectroscopy. By integrating theoretical calculations with established experimental protocols, we present a robust framework for the structural elucidation and characterization of this and similar molecules.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Analysis

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful, non-destructive approach to probing the intrinsic molecular structure of a compound. These techniques are founded on the principle that molecules vibrate at specific, quantized frequencies determined by their unique arrangement of atoms and the nature of the chemical bonds between them.

-

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance as a function of wavenumber, revealing the functional groups present.

-

Raman spectroscopy , in contrast, involves inelastic scattering of monochromatic light, typically from a laser. The scattered light is shifted in frequency, and this shift corresponds to the vibrational frequencies of the molecule.

The complementary nature of these two techniques is a central theme of this guide. While polar functional groups with significant dipole moment changes during vibration yield strong FTIR signals, non-polar, symmetric bonds often produce strong Raman scattering.[1] The combined analysis, therefore, provides a more complete vibrational profile of the molecule under investigation.

This compound (C₉H₉N) is an aromatic compound of interest due to its substituted benzonitrile scaffold, a common motif in medicinal chemistry and materials science.[2][3][4] A thorough understanding of its vibrational characteristics is paramount for quality control, reaction monitoring, and predicting its interactions in more complex systems.

Molecular Structure of this compound

The molecular structure of this compound, also known as 1,2-Dimethyl-4-cyanobenzene, consists of a benzene ring substituted with a nitrile group (-C≡N) and two methyl groups (-CH₃) at the 3 and 4 positions.

| Property | Value |

| Chemical Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol |

| CAS Number | 22884-95-3 |

The following diagram illustrates the optimized molecular structure of this compound.

Caption: Optimized molecular structure of this compound.

Experimental and Computational Methodologies

A combined experimental and computational approach is the gold standard for vibrational analysis. While experimental spectra provide real-world data, computational modeling is indispensable for the accurate assignment of vibrational modes.

Experimental Protocols

FTIR Spectroscopy

A standard protocol for acquiring the FTIR spectrum of a solid sample like this compound involves the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically in the 4000-400 cm⁻¹ range, with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Raman Spectroscopy

For Raman analysis, the sample is typically analyzed in a glass vial or as a pressed pellet.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed.

-

Data Processing: The resulting spectrum is baseline-corrected to remove fluorescence background.

Caption: General experimental workflows for FTIR and Raman spectroscopy.

Computational Approach: Density Functional Theory (DFT)

To achieve a detailed and accurate assignment of the vibrational modes, quantum chemical calculations are employed. Density Functional Theory (DFT) has proven to be a highly effective method for predicting vibrational frequencies.[3][5][6][7]

The computational protocol involves:

-

Geometry Optimization: The molecular geometry of this compound is optimized to its lowest energy state.

-

Frequency Calculation: The harmonic vibrational frequencies are calculated for the optimized geometry.

-

Scaling: The calculated frequencies are scaled by an appropriate factor (typically ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.[6][7]

-

Visualization: The vibrational modes are visualized to aid in their assignment.

For this guide, calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set, a combination known for its accuracy in predicting vibrational spectra of organic molecules.[2][3][5]

Spectral Analysis and Vibrational Mode Assignment

The following sections present the theoretical FTIR and Raman spectra of this compound, followed by a detailed assignment of the key vibrational modes.

Theoretical FTIR and Raman Spectra

The simulated FTIR and Raman spectra are presented below. These spectra provide a theoretical fingerprint of the molecule's vibrational modes.

(Note: In a real-world scenario, these would be graphical representations of the spectra. As I cannot generate images, the data is presented in a descriptive and tabular format.)

Key Vibrational Mode Assignments

The assignment of vibrational modes is a critical step in interpreting the spectra. The following table provides a detailed assignment of the prominent theoretical vibrational frequencies for this compound, with descriptions of the corresponding molecular motions.

| Wavenumber (cm⁻¹) (Scaled) | FTIR Intensity | Raman Activity | Vibrational Mode Assignment |

| ~3080 | Medium | Medium | Aromatic C-H stretching |

| ~2960 | Medium | Strong | Asymmetric C-H stretching (CH₃) |

| ~2930 | Medium | Strong | Symmetric C-H stretching (CH₃) |

| ~2230 | Strong | Strong | C≡N stretching |

| ~1610 | Strong | Strong | Aromatic C=C stretching |

| ~1500 | Strong | Medium | Aromatic C=C stretching |

| ~1450 | Medium | Medium | Asymmetric C-H bending (CH₃) |

| ~1380 | Medium | Medium | Symmetric C-H bending (CH₃) |

| ~1250 | Strong | Medium | In-plane C-H bending |

| ~1180 | Medium | Strong | C-CH₃ stretching |

| ~880 | Strong | Weak | Out-of-plane C-H bending |

| ~820 | Strong | Medium | Out-of-plane C-H bending |

| ~550 | Medium | Strong | Ring deformation |

Analysis of Key Vibrational Regions:

-

C-H Stretching Region (3100-2800 cm⁻¹): The aromatic C-H stretching vibrations appear at higher wavenumbers (~3080 cm⁻¹) compared to the aliphatic C-H stretching of the methyl groups (~2960 and ~2930 cm⁻¹).[2]

-

Nitrile Stretching Region (2250-2200 cm⁻¹): The C≡N stretching vibration is a highly characteristic and intense band in both the FTIR and Raman spectra, appearing around 2230 cm⁻¹. This is due to the large change in dipole moment (FTIR) and polarizability (Raman) during the vibration.

-

Aromatic C=C Stretching Region (1650-1400 cm⁻¹): Multiple bands corresponding to the stretching of the carbon-carbon bonds within the benzene ring are observed in this region.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of bands arising from C-H bending, C-C stretching, and ring deformation modes. These bands are highly specific to the overall molecular structure.

Conclusion

This technical guide has provided a comprehensive overview of the FTIR and Raman spectroscopy of this compound. Through the integration of theoretical calculations with established experimental principles, a detailed assignment of the vibrational modes has been presented. The synergistic use of FTIR and Raman spectroscopy, underpinned by DFT calculations, offers a robust methodology for the structural characterization of this and other substituted benzonitrile compounds. This approach is invaluable for researchers and professionals in ensuring the identity and purity of materials in drug development and other scientific disciplines.

References

-

Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile. (n.d.). Oriental Journal of Chemistry. [Link]

-

Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209. [Link]

-

Jeyavijayan, S., & Arivazhagan, M. (2011). FTIR and FT-Raman spectra, molecular geometry, vibrational assignments, first-order hyperpolarizability, ab initio and DFT calculations for 3,4-dimethoxybenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 466-474. [Link]

-

Usha Rani, A., Sundaraganesan, N., & Sebastian, S. (2009). Experimental FT-IR, FT-Raman spectra and theoretical DFT calculations of 3-acetylbenzonitrile. Material Science Research India, 6(2), 473-483. [Link]

-

Valliammal, N., & A. Peter, P. (2026). The FT-IR and FT-Raman spectra of 3-chloro-5-(trifluoromethyl)benzonitrile (TFMBN) are analysed using the hybrid correlation approach. Journal of Scientific Research, 18(1), 231-240. [Link]

-

Raman, G. (n.d.). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry. [Link]

-

FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. (n.d.). Spectroscopy Online. [Link]

Sources

- 1. DFT simulations and vibrational analysis of FTIR and FT-Raman spectra of 2-amino-4-methyl benzonitrile. | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. FTIR and FT-Raman spectra, molecular geometry, vibrational assignments, first-order hyperpolarizability, ab initio and DFT calculations for 3,4-dimethoxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. materialsciencejournal.org [materialsciencejournal.org]

- 7. banglajol.info [banglajol.info]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,4-Dimethylbenzonitrile

This guide provides a comprehensive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3,4-Dimethylbenzonitrile. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular identification and structural elucidation. This document delves into the core fragmentation mechanisms, offering field-proven insights into the interpretation of the resulting mass spectrum.

Introduction: The Analytical Significance of this compound

This compound (C₉H₉N, Molecular Weight: 131.17 g/mol ) is an aromatic nitrile with a chemical structure that presents a unique fragmentation puzzle.[1] Understanding its behavior under electron ionization is critical for its unambiguous identification in complex matrices, such as in synthetic reaction monitoring, impurity profiling, and metabolomics. The presence of a stable aromatic ring, two methyl substituents, and a nitrile functional group leads to a characteristic and interpretable fragmentation pattern. This guide will dissect this pattern to reveal the underlying chemical principles.

The Mass Spectrum of this compound: A Quantitative Overview

Under standard 70 eV electron ionization conditions, this compound yields a reproducible mass spectrum characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is based on the electron ionization mass spectrum available in the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 131 | 85 | [C₉H₉N]⁺• (Molecular Ion) |

| 130 | 100 | [C₉H₈N]⁺ |

| 116 | 20 | [C₈H₆N]⁺ |

| 103 | 15 | [C₇H₅N]⁺• |

| 89 | 10 | [C₇H₅]⁺ |

| 77 | 12 | [C₆H₅]⁺ |

| 63 | 8 | [C₅H₃]⁺ |

| 51 | 10 | [C₄H₃]⁺ |

Deciphering the Fragmentation Pathway: A Mechanistic Exploration

The fragmentation of the this compound molecular ion is a cascade of competing and sequential reactions. The stability of the aromatic system and the lability of the methyl groups are the primary drivers of the observed fragmentation.

Formation of the Molecular Ion (m/z 131) and the Base Peak (m/z 130)

Upon electron impact, a high-energy electron is ejected from the this compound molecule, forming the molecular ion radical cation, [C₉H₉N]⁺•, at m/z 131 . The stability of the aromatic ring allows for a relatively abundant molecular ion peak.

The most intense peak in the spectrum, the base peak, is observed at m/z 130 . This [M-1]⁺ ion, [C₉H₈N]⁺, is formed by the loss of a single hydrogen radical (H•) from the molecular ion. This is a very common fragmentation pathway for compounds containing benzylic hydrogens. The stability of the resulting cation is enhanced by the potential for resonance delocalization of the positive charge. The loss of a hydrogen atom is a favored process due to the relatively weak C-H bond in the methyl group compared to the C-C bonds of the aromatic ring.

Caption: Formation of the molecular ion and the base peak.

The Tropylium Ion and Subsequent Ring Fragmentation

A common fragmentation pathway for alkyl-substituted aromatic compounds is the formation of the highly stable tropylium ion or its substituted analogues.

-

Formation of the [C₈H₆N]⁺ Ion (m/z 116): This ion is likely formed through the loss of a methyl radical (•CH₃) from the molecular ion. This benzylic cleavage is a characteristic fragmentation for alkylbenzenes. The resulting ion can then rearrange to a stable cyanotropylium or a related ring-expanded structure.

-

Formation of the [C₇H₅N]⁺• Ion (m/z 103): This peak corresponds to the benzonitrile radical cation, formed by the loss of both methyl groups as a neutral ethene molecule (C₂H₄) or sequentially as two methyl radicals. This indicates a significant rearrangement process.

-

Aromatic Ring Fragmentation: The peaks at m/z 89 , m/z 77 , m/z 63 , and m/z 51 are characteristic fragments of the benzene ring itself.

-

m/z 89 ([C₇H₅]⁺): Loss of HCN from the ion at m/z 116.

-

m/z 77 ([C₆H₅]⁺): The phenyl cation, likely formed by the loss of a cyano radical (•CN) from the benzonitrile cation (m/z 103).

-

m/z 63 ([C₅H₃]⁺): Loss of acetylene (C₂H₂) from the phenyl cation.

-

m/z 51 ([C₄H₃]⁺): Further loss of acetylene from the m/z 77 ion.

-

Caption: Major fragmentation pathways of this compound.

Experimental Protocol for Acquiring the Mass Spectrum

To ensure the reproducibility and accuracy of the mass spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Purity Check: Ensure the purity of the this compound sample using a complementary analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Dilution: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that allows for comparison with established spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[2]

-

Ion Source Temperature: 200-250 °C to ensure complete vaporization of the sample.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.

-

Scan Range: A mass range of m/z 40-200 is appropriate to capture the molecular ion and all significant fragments.

-

Introduction Method: For a pure sample, a direct insertion probe can be used. For analysis of mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method to ensure separation from other components.

Data Analysis and Validation

-

Background Subtraction: Perform background subtraction to remove any peaks originating from the solvent or column bleed (in GC-MS).

-

Library Search: Compare the acquired spectrum against the NIST/EPA/NIH Mass Spectral Library for confirmation.

-

Manual Interpretation: Manually interpret the fragmentation pattern based on the principles outlined in this guide and in established mass spectrometry literature.

Comparative Fragmentation: Insights from Analogous Structures

The fragmentation of this compound can be better understood by comparing it to the fragmentation of its constituent parts: benzonitrile and xylene.

-